
as-Triazine, 3-(1-naphthylmethyl)-1,4,5,6-tetrahydro-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthylmethylamine with a suitable triazine precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The naphthylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-[(1-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Uniqueness
1,4,5,6-Tetrahydro-3-(1-naphthylmethyl)-as-triazine hydrobromide is unique due to its specific structural features, such as the naphthylmethyl group attached to the triazine ring
Properties
CAS No. |
21054-97-7 |
|---|---|
Molecular Formula |
C14H16BrN3 |
Molecular Weight |
306.20 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1,2,5,6-tetrahydro-1,2,4-triazine;hydrobromide |
InChI |
InChI=1S/C14H15N3.BrH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-17-14;/h1-7,16H,8-10H2,(H,15,17);1H |
InChI Key |
LVSWDAVRIYEHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NN1)CC2=CC=CC3=CC=CC=C32.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


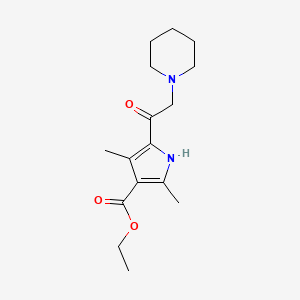

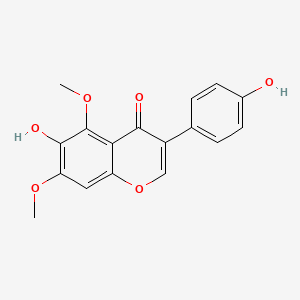
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
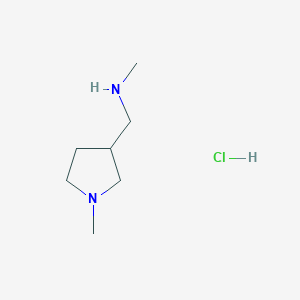
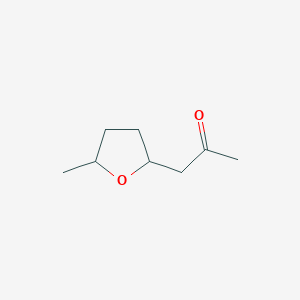
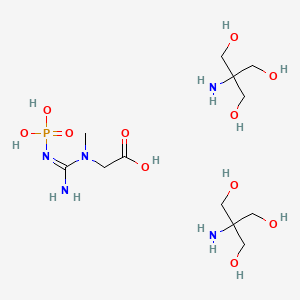

![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)

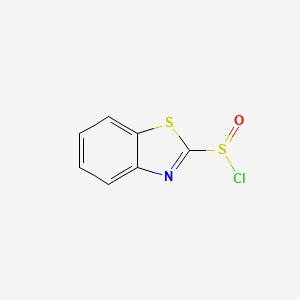
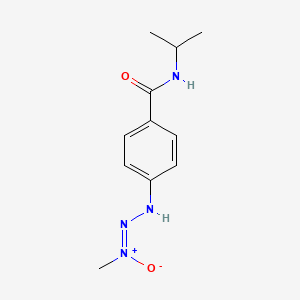

![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)
